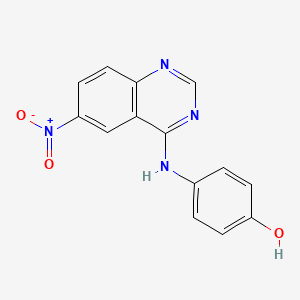

4-(6-Nitroquinazolin-4-ylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(6-nitroquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-11-4-1-9(2-5-11)17-14-12-7-10(18(20)21)3-6-13(12)15-8-16-14/h1-8,19H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSXBMFAYQEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Biological Target Engagement

Kinase Inhibition Profiles of 4-(6-Nitroquinazolin-4-ylamino)phenol and Structural Analogs

Structural analogs of this compound, especially those with the 4-anilinoquinazoline (B1210976) core, have been widely investigated as inhibitors of several key protein kinases implicated in cancer progression.

The 4-anilinoquinazoline scaffold is a cornerstone of many EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. Several studies have explored derivatives of this scaffold, demonstrating potent inhibitory activity. researchgate.net For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives, which share the core structure, have been synthesized and shown to possess sub-micromolar inhibitory levels against EGFR. frontiersin.org One of the most promising compounds from this series, compound 7i, exhibited an IC₅₀ value of 17.32 nM against EGFR. frontiersin.org Another study on 6-salicyl-4-anilinoquinazoline derivatives also reported potent EGFR inhibition, with compound 21 showing an IC₅₀ of 0.12 µM. nih.gov The design of these inhibitors often leverages the 4-anilinoquinazoline portion to ensure significant binding affinity with the receptor. frontiersin.org

Table 1: EGFR Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs

| Compound ID | Description | EGFR IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 7i | 6-Arylureido-4-anilinoquinazoline derivative | 17.32 | frontiersin.org |

| Compound 19i | 4-Anilinoquinazoline-urea derivative | 1 | nih.gov |

| Compound 15a | 4-Anilinoquinazoline-acylamino derivative | 130 | nih.gov |

| Compound 21 | 6-Salicyl-4-anilinoquinazoline derivative | 120 | nih.gov |

| Gefitinib (B1684475) | Reference EGFR inhibitor | 25.42 | frontiersin.org |

| Erlotinib | Reference EGFR inhibitor | 33.25 | frontiersin.org |

This table presents data for structural analogs of this compound.

Dual inhibition of both EGFR and HER2 is a recognized therapeutic strategy. The 4-anilinoquinazoline scaffold has also been successfully adapted to create potent dual inhibitors. In a study of 6-salicyl-4-anilinoquinazoline derivatives, several compounds demonstrated significant inhibitory activity against both EGFR and HER2. nih.gov Notably, compound 21 from this series was identified as a potent dual inhibitor with an IC₅₀ of 0.096 µM against HER2. nih.gov The structural features of these analogs allow them to fit into the ATP-binding pocket of HER2, leading to the inhibition of its kinase activity. nih.gov

Table 2: HER2 Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs

| Compound ID | Description | HER2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 21 | 6-Salicyl-4-anilinoquinazoline derivative | 0.096 | nih.gov |

| Lapatinib | Reference EGFR/HER2 inhibitor | - | nih.gov |

This table presents data for structural analogs of this compound.

While direct inhibition of AKT1 by simple 6-nitroquinazoline (B1619102) derivatives is not extensively documented, the broader class of quinazoline-containing compounds has been explored for activity against the PI3K/AKT/mTOR signaling pathway. Often, the effect on AKT is a downstream consequence of inhibiting upstream kinases like EGFR or VEGFR-2. semanticscholar.org However, research into direct AKT inhibitors has identified various heterocyclic scaffolds, and it is plausible that specifically designed quinazoline (B50416) derivatives could also target this kinase.

The quinazoline and quinazolinone scaffolds have been utilized in the design of Histone Deacetylase (HDAC) inhibitors. nih.gov Specifically for HDAC6, several quinazoline-based compounds have been developed. For example, a series of quinazoline-4-(3H)-one derivatives were synthesized and evaluated as HDAC6 inhibitors, with some compounds showing potent activity. mdpi.com One derivative, compound 5b, was a potent and selective inhibitor of HDAC6 with an IC₅₀ value of 150 nM. mdpi.com Another study on quinazoline-based dual HDAC1 and HDAC6 inhibitors identified compounds with IC₅₀ values in the nanomolar range for HDAC6. nih.gov These inhibitors typically feature a zinc-binding group, a linker, and a "cap" group, for which the quinazoline moiety can serve.

Table 3: HDAC6 Inhibitory Activity of Selected Quinazoline-Based Analogs

| Compound ID | Description | HDAC6 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 5b | Quinazoline-4-(3H)-one derivative | 150 | mdpi.com |

| Compound 32c | Quinazoline derivative | 16.15 | nih.gov |

| Compound 32d | Quinazoline derivative | 35.00 | nih.gov |

| SAHA | Reference HDAC inhibitor | 16.01 | nih.gov |

This table presents data for quinazoline-based structural analogs.

Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Several 4-anilinoquinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2. nih.govnih.gov In one study, a series of 4-anilinoquinazoline-urea derivatives were identified as potent dual inhibitors, with compounds 19j and 19l showing VEGFR-2 IC₅₀ values of 14 nM. nih.gov Similarly, 4-anilinoquinazoline-acylamino derivatives have demonstrated inhibitory activity against VEGFR-2, with compound 15a having an IC₅₀ of 0.56 µM. nih.gov Molecular docking studies suggest that these compounds can bind to the DFG-out conformation of VEGFR-2, indicating they may act as type II kinase inhibitors. nih.govnih.gov

Table 4: VEGFR-2 Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Analogs

| Compound ID | Description | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 19j | 4-Anilinoquinazoline-urea derivative | 14 | nih.gov |

| Compound 19l | 4-Anilinoquinazoline-urea derivative | 14 | nih.gov |

| Compound 19i | 4-Anilinoquinazoline-urea derivative | 79 | nih.gov |

| Compound 15a | 4-Anilinoquinazoline-acylamino derivative | 560 | nih.gov |

This table presents data for structural analogs of this compound.

Modulation of Cellular Signaling Pathways

The inhibition of key kinases by 4-anilinoquinazoline analogs directly impacts downstream cellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. For instance, inhibition of VEGFR-2 by quinazoline derivatives can block the VEGFR-2-mediated Akt/mTOR/p70S6K signaling pathway. semanticscholar.org This disruption of signaling can lead to the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov Similarly, the inhibition of EGFR by these compounds can down-regulate the expression of genes involved in tumor progression. Furthermore, quinazoline-based HDAC inhibitors can modulate cellular processes by increasing the acetylation of non-histone proteins like α-tubulin. mdpi.comnih.gov The cytotoxic effects of some 4-anilinoquinazolines have been linked to the induction of necrosis and changes in the actin cytoskeleton. nih.gov

Interference with Proliferation Pathways

The primary mechanism by which 4-anilinoquinazolines exert their effects is through the inhibition of receptor tyrosine kinases (RTKs) that are crucial for cell proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR. nih.govnih.govresearchgate.net The quinazoline nucleus typically forms hydrogen bonds with key amino acid residues like Met769 and Thr766 in the EGFR active site, while the aniline (B41778) ring occupies an adjacent lipophilic pocket. nih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. By blocking the ATP-binding site, compounds of this class prevent EGFR autophosphorylation and the initiation of downstream signaling cascades (e.g., MAPK, PI3K-Akt), thereby inhibiting proliferation. The presence of a nitro group at the 6-position of the quinazoline ring has been noted in other derivatives to provide superior activity compared to other positional isomers, likely due to optimal orientation within the kinase's catalytic domain.

Other Kinase Targets: Beyond EGFR, some quinazoline derivatives have shown inhibitory activity against other kinases involved in proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora Kinase A. mdpi.comnih.govnih.gov Aurora Kinase A is a critical regulator of the cell cycle, and its inhibition represents another potential anti-proliferative mechanism for this class of compounds. nih.govnih.gov A novel quinazolin-4(3H)-one derivative, for instance, exhibited potent antiproliferative activity by targeting Aurora Kinase A in non-small cell lung cancer (NSCLC) cells, including those resistant to standard EGFR inhibitors. nih.govnih.gov

Induction of Apoptotic Processes

By blocking essential pro-survival signaling pathways, this compound is anticipated to induce apoptosis, or programmed cell death. The sustained inhibition of growth factor receptors like EGFR deprives cancer cells of the signals they need to suppress the apoptotic machinery.

Furthermore, the inhibition of other targets, such as Aurora Kinase A, has been directly linked to the induction of apoptosis. nih.govnih.gov Research on a specific quinazolin-4(3H)-one derivative demonstrated that its inhibition of Aurora Kinase A led to subsequent apoptosis in H1975 lung cancer cells. nih.govnih.gov Similarly, other complex synthetic derivatives have been shown to trigger apoptosis through mechanisms like the accumulation of reactive oxygen species (ROS). nih.gov

Cell Cycle Arrest Mechanisms

Interference with the cell cycle is a direct consequence of inhibiting kinases that regulate its progression. The inhibition of EGFR can lead to cell cycle arrest, typically at the G1/S checkpoint. However, targeting other kinases can affect different phases.

Notably, the inhibition of Aurora Kinase A by quinazolin-4(3H)-one derivatives has been shown to cause a significant arrest in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents the cell from entering mitosis, and if the arrest is prolonged, it can trigger apoptosis. This G2/M arrest is a key mechanism contributing to the antiproliferative effects of such compounds. nih.gov

Table 1: Antiproliferative and Cell Cycle Effects of Related Quinazoline Derivatives

| Compound Class | Target Kinase(s) | Observed Effect | Cell Line Example(s) |

| 4-Anilinoquinazolines | EGFR, VEGFR2 | Antiproliferative | A549, H1975, HepG2, MCF-7 mdpi.com |

| Quinazolin-4(3H)-one derivative (BIQO-19) | Aurora Kinase A | Antiproliferative, G2/M Arrest, Apoptosis | H1975 (NSCLC) nih.govnih.gov |

| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | Not specified | Antiproliferative (GI50 0.622 µM) | K-562 (Leukemia) rsc.org |

Impact on Protein Acetylation (e.g., α-tubulin)

Currently, there is no specific research available that directly links this compound or closely related 4-anilinoquinazolines to the modulation of protein acetylation, such as that of α-tubulin. While tubulin acetylation is a significant post-translational modification involved in regulating microtubule stability and dynamics, and is a target for some anticancer agents, its connection to this specific class of quinazolines has not been established in the reviewed literature.

Mechanisms Beyond Kinase Inhibition (General Quinazoline Activities)

The quinazoline ring system is associated with a range of biological activities that extend beyond kinase inhibition. These properties are generally attributed to the core scaffold and can be modulated by various substitutions.

Antimicrobial Mechanisms

Quinazoline and quinazolinone derivatives have demonstrated notable antimicrobial potential. nih.gov Their structural resemblance to fluoroquinolones, a class of antibiotics, suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase (Topoisomerase I). This enzyme is essential for DNA replication and supercoiling in bacteria.

Structure-activity relationship studies have revealed that substitutions at various positions on the quinazoline ring can enhance antibacterial effects. For example, some research suggests that quinazoline derivatives with a substituted amine at the 4-position and a halogen at the 6-position can promote antimicrobial activity. In some cases, quinazolinone-based compounds have been shown to work by inhibiting penicillin-binding proteins (PBPs) in bacteria like MRSA, which is a mechanism analogous to that of β-lactam antibiotics.

Anti-inflammatory Pathways

The quinazoline scaffold is also recognized for its anti-inflammatory properties. nih.gov Derivatives of this class have been shown to modulate inflammatory responses through several pathways:

Inhibition of Pro-inflammatory Cytokines: Quinazolines can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. mdpi.com

Modulation of Inflammatory Kinases: The activity of quinazolines can extend to kinases involved in inflammatory signaling, such as mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK). nih.gov

NF-κB Pathway Inhibition: Some quinazoline derivatives act as inhibitors of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Antioxidant Activity and Radical Scavenging

The antioxidant potential of phenolic compounds is a well-established area of study. nih.gov This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating cellular damage. mdpi.com The presence of both a quinazoline core and a phenol (B47542) moiety in this compound suggests a capacity for antioxidant activity.

Research on related phenolic derivatives of quinazolin-4(3H)-one has demonstrated significant antioxidant and radical scavenging capabilities through various in vitro assays. nih.govnih.gov These studies provide insights into the likely mechanisms by which this compound may exert similar effects. The primary mechanisms of radical scavenging by phenolic compounds include hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org

Common laboratory assays used to evaluate the antioxidant activity of quinazoline derivatives include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. nih.govsapub.org Studies on various phenolic quinazolinone derivatives have shown their capacity to scavenge the DPPH radical, with the activity often being dependent on the substitution pattern on the phenolic ring. nih.govsapub.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the reduction of the pre-formed ABTS radical cation. nih.gov It is a common method to assess the total antioxidant capacity of a compound. Polyphenolic derivatives of quinazolin-4(3H)-one have been reported to exhibit potent ABTS radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.gov

Nitric Oxide (NO) Radical Scavenging Assay: This assay evaluates the ability of a compound to inhibit the production of nitric oxide radicals. nih.gov Certain quinazolinone derivatives have demonstrated the ability to effectively scavenge NO radicals. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, indicating its electron-donating capacity. nih.gov

Table 1: Antioxidant Activity of Representative Phenolic Quinazolinone Derivatives (Illustrative Data)

This table presents illustrative data from studies on related compounds to demonstrate the methods and potential activity, as specific data for this compound is not available.

| Compound Class | Assay | IC₅₀ (µM) or Equivalent | Reference Compound |

| Polyphenolic Quinazolin-4(3H)-one Derivatives | DPPH Scavenging | Varies (some < Ascorbic Acid) | Ascorbic Acid, Trolox |

| Polyphenolic Quinazolin-4(3H)-one Derivatives | ABTS Scavenging | Varies (some < Trolox) | Trolox, Ascorbic Acid |

| Ortho-diphenolic Quinazolin-4(3H)-one Derivatives | FRAP Assay | High Electron Donation Capacity | - |

Note: The values presented are qualitative and based on findings for a class of related compounds, not for this compound itself.

Neuroprotective Properties

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. nih.gov Phenolic compounds, owing to their antioxidant and anti-inflammatory properties, are considered a promising class of molecules for neuroprotection. nih.govnih.gov The potential neuroprotective properties of this compound can be inferred from the activities of related phenolic and quinazoline-containing compounds.

The mechanisms through which phenolic compounds may exert neuroprotection are multifaceted and include:

Reduction of Oxidative Stress: By scavenging ROS and RNS, phenolic compounds can protect neuronal cells from oxidative damage, which is a key pathological feature in neurodegenerative disorders. nih.gov This is directly linked to the antioxidant activities discussed in the previous section.

Modulation of Inflammatory Pathways: Chronic inflammation contributes significantly to neuronal damage. Some quinazoline derivatives have been shown to inhibit key pro-inflammatory transcription factors like NF-κB. researchgate.net By suppressing the production of inflammatory mediators, these compounds can reduce neuroinflammation.

Enzyme Inhibition: Certain quinazoline derivatives have been investigated as inhibitors of enzymes implicated in neurodegeneration. nih.gov

Induction of Cytoprotective Enzymes: Some quinazoline derivatives have been identified as potent inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytoprotective enzyme that plays a role in cellular defense against oxidative stress. nih.gov

While direct experimental evidence for the neuroprotective effects of this compound is not currently available, its chemical structure, combining a quinazoline core with a phenolic moiety, suggests that it could engage with biological targets relevant to neuroprotection. The presence of the phenolic hydroxyl group is crucial for its antioxidant and radical scavenging activities, which are fundamental to combating oxidative stress in the brain. nih.gov

Table 2: Potential Neuroprotective Mechanisms of Phenolic Quinazoline Derivatives

| Mechanism | Description | Potential Relevance to this compound |

| Antioxidant Activity | Neutralization of reactive oxygen and nitrogen species. | The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, protecting neurons from oxidative damage. |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory pathways such as NF-κB. | The quinazoline scaffold has been associated with anti-inflammatory properties, which could mitigate neuroinflammation. |

| Enzyme Modulation | Inhibition of enzymes involved in the pathology of neurodegenerative diseases. | The quinazoline core is a versatile scaffold for designing enzyme inhibitors. |

| Induction of Protective Enzymes | Upregulation of cytoprotective enzymes like NQO1. | This is a known activity for some quinazoline derivatives, offering a pathway to enhance cellular resilience against stressors. |

Structure Activity Relationship Sar Studies of 4 6 Nitroquinazolin 4 Ylamino Phenol Analogs

Influence of Substituents on the Quinazoline (B50416) Ring System

The quinazoline ring is a fundamental component of 4-(6-nitroquinazolin-4-ylamino)phenol, and alterations to its substitution pattern can profoundly impact biological activity.

Impact of Nitro Group at Position 6 on Biological Activity

The presence and position of the nitro group on the quinazoline ring are critical determinants of the biological activity of this class of compounds. Research has indicated that placing a nitro group at the C-6 position of the quinazoline ring can significantly increase the biological activity of certain derivatives. nih.gov This enhancement is often attributed to the strong electron-withdrawing nature of the nitro group, which can influence the electronic properties of the entire quinazoline scaffold and its interactions with biological targets.

Effects of Substitutions at Positions 2, 4, and 7

Beyond the crucial 6-nitro group, substitutions at other positions on the quinazoline ring, namely at positions 2, 4, and 7, also play a significant role in modulating biological activity.

Position 4: The substitution at the 4-position is paramount, with the 4-anilino moiety being an indispensable fragment for the activity of many quinazoline-based inhibitors. nih.gov This group is directly involved in key interactions with the target protein. In the context of this compound, this position is occupied by the aminophenol group, which is central to the molecule's biological effects.

Position 2: The C-2 position of the quinazoline ring offers a valuable site for structural modification. The introduction of various substituents at this position can influence the potency and selectivity of the compounds. For example, in a series of 4,6-disubstituted quinazolines, modifications at the 2-position were part of the synthetic strategy to generate diversity and explore the impact on anti-inflammatory and anti-cancer activities. nih.gov The nature of the substituent at C-2, whether it is a simple alkyl group, an aromatic ring, or a more complex moiety, can affect the molecule's steric and electronic properties, thereby influencing its fit and interactions within a biological target.

Position 7: The 7-position of the quinazoline ring has also been a target for structural modification to optimize biological activity. In some series of 4-anilinoquinazoline (B1210976) derivatives, the introduction of substituents at the 7-position has been explored to enhance properties such as solubility and potency. For instance, the introduction of a methoxy (B1213986) group at the 7-position in a series of 4-anilino-6-aminoquinazoline derivatives resulted in a slight decrease in activity against MERS-CoV, while a hydroxyl group at the same position led to a loss of inhibitory effect. nih.gov This highlights the sensitivity of biological activity to even minor structural changes at this position.

Role of the Anilino-Phenol Moiety in Biological Potency

The anilino-phenol portion of this compound is a critical contributor to its biological activity, influencing how the molecule interacts with its biological targets through various factors including its positioning, substitution, and conformational properties.

Positional Isomerism of Phenol (B47542) Linkage (e.g., ortho, meta, para)

The position of the hydroxyl group on the aniline (B41778) ring (ortho, meta, or para) is a key determinant of the molecule's three-dimensional shape and its ability to form crucial hydrogen bonds with target proteins. The para-position, as seen in this compound, is a common feature in many potent kinase inhibitors. This positioning allows the phenol group to extend into specific regions of the enzyme's active site.

While direct comparative studies on the positional isomers of this compound are not extensively reported in the reviewed literature, the principles of electrophilic aromatic substitution provide some insight. Electron-donating groups like the hydroxyl group are generally ortho, para-directing. youtube.commasterorganicchemistry.com This suggests that the para-substituted isomer is often synthetically accessible and may be favored for its ability to place the hydroxyl group in a position that allows for optimal interaction with the target, often involving the formation of a key hydrogen bond. In contrast, meta-directing groups lead to a different spatial arrangement of the substituent, which may not be as favorable for binding to certain biological targets. youtube.commasterorganicchemistry.com

Influence of Substituents on the Phenyl Ring of the Phenol

The introduction of additional substituents onto the phenyl ring of the anilino-phenol moiety provides a powerful strategy for fine-tuning the biological activity of this compound analogs. The nature, size, and electronic properties of these substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

In a study of 6-nitro-4-substituted quinazoline derivatives, various substitutions on the aniline ring were investigated. For example, compound 6c , which features a 3-chloro-4-fluoroanilino group, exhibited superior cytotoxicity compared to the reference drug gefitinib (B1684475) and demonstrated a good safety profile. nih.gov This indicates that the presence of specific halogen substituents on the phenyl ring can enhance the anticancer activity.

The following table summarizes the epidermal growth factor receptor (EGFR) inhibitory activity of some 6-nitro-4-anilinoquinazoline derivatives with different substituents on the phenyl ring, as reported in a study by Abuelizz et al. (2024).

| Compound | Substituent on Phenyl Ring | EGFR IC50 (µM) |

| 6a | 4-Hydroxy | 0.25 ± 0.01 |

| 6b | 3-Chloro-4-hydroxy | 0.18 ± 0.02 |

| 6c | 3-Chloro-4-fluoro | 0.09 ± 0.01 |

| 6d | 4-Fluoro | 0.15 ± 0.01 |

| 6e | 4-Methyl | 0.31 ± 0.02 |

| 6f | 4-Methoxy | 0.42 ± 0.03 |

| Gefitinib | - | 0.12 ± 0.01 |

Data sourced from Abuelizz et al., 2024. nih.gov

These data clearly demonstrate that the substitution pattern on the anilino ring has a profound effect on EGFR inhibition. The combination of a chloro group at the meta position and a fluoro group at the para position (compound 6c ) resulted in the most potent inhibitor in this series, even surpassing the activity of the established drug gefitinib. In contrast, electron-donating groups such as methyl (6e ) and methoxy (6f ) at the para position led to a decrease in inhibitory activity compared to the hydroxyl-substituted analogs.

Conformational Flexibility and Hydrogen Bonding Capacity

Hydrogen bonding plays a critical role in the binding of quinazoline derivatives to their targets. For instance, in the context of EGFR inhibitors, key hydrogen bonds are often formed between the N1 and N3 atoms of the quinazoline ring and specific amino acid residues in the ATP-binding pocket of the enzyme. nih.gov The hydroxyl group of the phenol moiety can also act as a hydrogen bond donor or acceptor, further anchoring the molecule in the active site.

Crystal structure analyses of related compounds, such as 6-nitroquinazolin-4(3H)-one, reveal the formation of intermolecular hydrogen bonds that dictate the packing of molecules in the solid state. nih.gov While this provides insights into the hydrogen bonding potential of the quinazoline core, the conformational preferences and specific intramolecular and intermolecular interactions of this compound in a biological context are best understood through computational modeling and co-crystallization studies with its target proteins. These studies can elucidate the precise binding mode and highlight the critical hydrogen bonds and other non-covalent interactions that contribute to its biological activity.

Comparative SAR with Other Quinazoline Scaffolds

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. The 6-nitro substitution in this compound imparts distinct characteristics compared to other substituted quinazoline scaffolds.

For instance, a study on 4-arylamino-6-nitroquinazolines revealed potent antileishmanial activity. nih.gov The strong electron-withdrawing nature of the nitro group at position 6 appears to be crucial for this activity. In contrast, analogs where the 6-nitro group is replaced by a 6-amino group have been explored as inhibitors of the MERS-CoV. nih.gov In these 4-anilino-6-aminoquinazoline derivatives, the focus of SAR was on the substitutions on the 4-anilino ring and the 6-amino group to optimize antiviral potency. nih.gov This highlights how a single modification on the quinazoline ring can pivot the therapeutic application of the entire scaffold.

Furthermore, research on 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazolines as Epidermal Growth Factor Receptor (EGFR) inhibitors provides another point of comparison. nih.gov In these compounds, the 6-position is functionalized with a nitroimidazole-containing side chain, designed to be activated under hypoxic conditions found in tumors. The core 4-anilinoquinazoline structure is essential for EGFR inhibition, but the nature of the substituent at position 6 dictates the specific mechanism and context of its action. nih.gov

Other quinazoline-based scaffolds have been developed as multi-kinase inhibitors. For example, quinazolinone derivatives, which feature a carbonyl group at position 4, exhibit a different SAR profile and have been investigated for various activities, including as urease inhibitors and antibacterial agents. nih.gov The hybridization of the quinazolinone scaffold with other heterocyclic moieties has been a strategy to develop compounds with diverse biological activities. nih.gov

The following table provides a comparative overview of the biological activities of different 6-substituted quinazoline scaffolds.

| Quinazoline Scaffold | Key Substituent at C6 | Primary Biological Activity | Reference |

| 4-Anilinoquinazoline | Nitro (-NO2) | Antileishmanial | nih.gov |

| 4-Anilinoquinazoline | Amino (-NH2) | Antiviral (MERS-CoV) | nih.gov |

| 4-Anilinoquinazoline | Nitroimidazole-alkyloxy | Anticancer (EGFR inhibitor) | nih.gov |

| Quinazolin-4-one | Various | Antimicrobial, Anticancer | nih.gov |

Rational Design Principles Based on SAR Insights

The collective SAR data from studies on this compound and its analogs have led to the formulation of several rational design principles for developing potent and selective quinazoline-based inhibitors.

A primary principle revolves around the substitution pattern of the 4-anilino ring. In the context of antileishmanial 4-arylamino-6-nitroquinazolines, the electronic nature and position of substituents on the aniline ring are critical. For example, the introduction of a methoxy group at the 2'-position or a methylsulfanyl group at the 4'-position of the aniline ring resulted in compounds with excellent activity, even surpassing the standard drug pentamidine. nih.gov This suggests that both electron-donating and specific electron-withdrawing groups, depending on their position, can enhance potency.

Another key design principle is the strategic modification of the quinazoline core, particularly at the 6-position. The potent antileishmanial activity of the 6-nitro derivatives underscores the importance of a strong electron-withdrawing group at this position for this specific target. nih.gov Conversely, for developing EGFR inhibitors with activity in hypoxic tumors, the 6-position serves as an anchor point for hypoxia-activated moieties like nitroimidazoles. nih.gov The design of 4-anilino-6-aminoquinazoline derivatives as MERS-CoV inhibitors demonstrates that this position can be functionalized with various amine substituents to modulate antiviral activity, with benzyl (B1604629) amine groups showing promise. nih.gov

The synthesis of novel 6-nitro-4-substituted quinazolines targeting EGFR has further refined these principles. In one study, a series of compounds were developed where the 4-position was substituted with different moieties. One of the most potent compounds featured a specific substitution pattern that led to superior cytotoxicity compared to the known EGFR inhibitor gefitinib, while also exhibiting a good safety profile. nih.gov This highlights the importance of optimizing the substituent at the 4-position in conjunction with the 6-nitro group to achieve high potency and selectivity.

The table below summarizes the SAR findings for a series of 4-arylamino-6-nitroquinazoline analogs with antileishmanial activity, illustrating the impact of substitutions on the anilino ring. nih.gov

| Compound | Aniline Substituent | IC50 (µM) against L. major |

| 4-(Phenylamino)-6-nitroquinazoline | Unsubstituted | > 61.48 |

| 4-(2'-Methoxyphenyl)amino-6-nitroquinazoline | 2'-Methoxy | 4.37 ± 0.02 |

| 4-(3'-Methoxyphenyl)amino-6-nitroquinazoline | 3'-Methoxy | > 61.48 |

| 4-(4'-Methoxyphenyl)amino-6-nitroquinazoline | 4'-Methoxy | > 61.48 |

| 4-(4'-(Methylsulfanyl)phenyl)amino-6-nitroquinazoline | 4'-Methylsulfanyl | 1.87 ± 0.31 |

| 4-(4'-Chlorophenyl)amino-6-nitroquinazoline | 4'-Chloro | 24.03 ± 2.71 |

| 4-(3',4'-Dichlorophenyl)amino-6-nitroquinazoline | 3',4'-Dichloro | 9.04 ± 0.03 |

| Pentamidine (Standard) | - | 5.09 ± 0.09 |

These rational design principles, derived from extensive SAR studies, provide a valuable framework for the future development of quinazoline-based therapeutic agents with improved efficacy and target specificity.

Computational and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a small molecule ligand, such as 4-(6-Nitroquinazolin-4-ylamino)phenol, into the active site of a target protein, like EGFR. The primary goal is to predict the binding conformation and affinity, providing a rational basis for the compound's potential inhibitory activity.

Binding Mode Analysis with EGFR

While specific molecular docking studies detailing the binding mode of this compound with the Epidermal Growth Factor Receptor (EGFR) are not extensively available in the public domain, analysis of structurally similar quinazoline (B50416) derivatives provides a strong predictive framework for its likely interactions within the EGFR active site.

The quinazoline core is a well-established pharmacophore for EGFR inhibitors, with numerous studies highlighting its critical role in binding. It is widely accepted that the quinazoline nitrogen atoms are key to forming hydrogen bonds with conserved amino acid residues in the ATP-binding pocket of the EGFR kinase domain.

Based on the docking of analogous 4-anilinoquinazoline (B1210976) compounds, it is anticipated that this compound would orient itself in the active site to facilitate a crucial hydrogen bond between one of its quinazoline nitrogens and the backbone amide of a key methionine residue (Met793 in some PDB entries, Met769 in others). This interaction is a hallmark of many clinically approved EGFR inhibitors and is considered essential for potent inhibitory activity.

Furthermore, the aminophenol substituent at the 4-position of the quinazoline ring is expected to extend into a hydrophobic pocket, where it can engage in various non-covalent interactions. The phenolic hydroxyl group may form additional hydrogen bonds with nearby amino acid residues, such as threonine (e.g., Thr830), or with water molecules within the active site, further stabilizing the ligand-protein complex. The nitro group at the 6-position, being a strong electron-withdrawing group, can influence the electronic properties of the quinazoline ring system, potentially modulating the strength of the key hydrogen bonding interactions.

Table 1: Predicted Key Interactions of this compound with EGFR Active Site Residues (Based on Analogous Compounds)

| Interacting Ligand Moiety | Potential Interacting EGFR Residue(s) | Type of Interaction |

| Quinazoline Nitrogen | Methionine (e.g., Met793/Met769) | Hydrogen Bond |

| Aminophenol Group | Hydrophobic Pocket Residues | Hydrophobic Interactions |

| Phenolic Hydroxyl Group | Threonine (e.g., Thr830), Aspartate, Glutamate | Hydrogen Bond |

It is imperative to note that these predicted interactions are based on the analysis of structurally related compounds. Definitive binding mode analysis for this compound would require specific molecular docking and subsequent experimental validation, such as X-ray crystallography of the ligand-protein complex.

(Content for this subsection could not be generated as it was not specified in the user's request.)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6-Nitroquinazolin-4-ylamino)phenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitroquinazoline coupling with aminophenol derivatives. Key steps include:

- Nitroquinazoline Activation : Use coupling agents like EDC/HOBt for amide bond formation between 6-nitroquinazoline and aminophenol .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product minimization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and nitro/amino group positions. For example, the quinazoline C4-amino group shows a singlet near δ 8.2 ppm in DMSO-d₆ .

- FTIR : Detect N–H stretching (3200–3400 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

- HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 311.3) and assess purity .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, VEGFR). The nitro group may form hydrogen bonds with catalytic lysine residues .

- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and nitro group electronegativity to predict cytotoxicity .

Q. How can conflicting reports on its enzyme inhibition efficacy be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM) in kinase inhibition assays to reduce variability .

- Control Compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to benchmark activity .

- Dose-Response Curves : Generate IC₅₀ values across ≥10 concentrations (e.g., 0.1–100 µM) to validate potency .

Q. What strategies enhance its solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the phenolic –OH group, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in aqueous buffers for intravenous administration .

Q. How does the nitro group influence electrophilic substitution reactions in this compound?

- Methodological Answer :

- Directing Effects : The nitro group is a meta-director, favoring substitution at the quinazoline C2/C8 positions.

- Reactivity : Nitration or halogenation requires strong acids (e.g., HNO₃/H₂SO₄), but the amino-phenol moiety may necessitate protecting groups (e.g., acetylation) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.